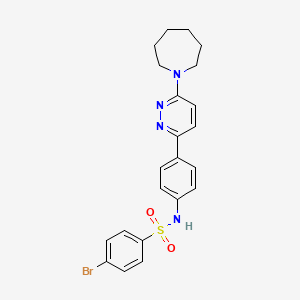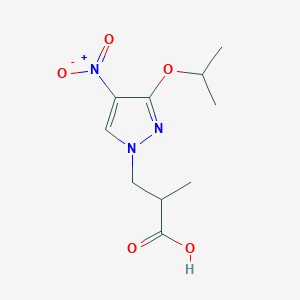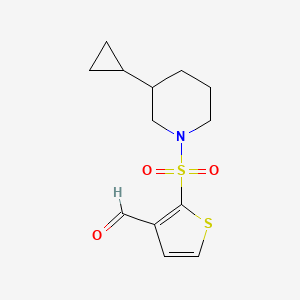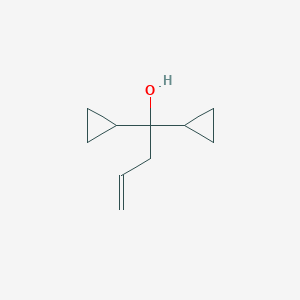
1,1-Dicyclopropylbut-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dicyclopropylbut-3-en-1-ol is an organic compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol . It is characterized by the presence of two cyclopropyl groups attached to a butenol backbone. This compound is typically a liquid at room temperature and is used in various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dicyclopropylbut-3-en-1-ol can be synthesized through the reaction of allylmagnesium bromide with dicyclopropylmethanone in tetrahydrofuran (THF) at 0°C . The reaction proceeds as follows:
Preparation of Allylmagnesium Bromide: Allyl bromide is reacted with magnesium in anhydrous THF to form allylmagnesium bromide.
Reaction with Dicyclopropylmethanone: The prepared allylmagnesium bromide is then added to a solution of dicyclopropylmethanone in THF at 0°C, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar Grignard reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dicyclopropylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1,1-Dicyclopropylbut-3-en-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-dicyclopropylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dicyclopropylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1-Dicyclopropylbut-3-en-2-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and properties.
Cyclopropylmethanol: Contains a single cyclopropyl group, resulting in different chemical behavior.
Uniqueness
1,1-Dicyclopropylbut-3-en-1-ol is unique due to the presence of two cyclopropyl groups and a hydroxyl group on a butenol backbone. This unique structure imparts specific reactivity and properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
1,1-dicyclopropylbut-3-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-7-10(11,8-3-4-8)9-5-6-9/h2,8-9,11H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBRCGBBMJARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1CC1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ETHYL-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B2925878.png)
![(2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2925879.png)
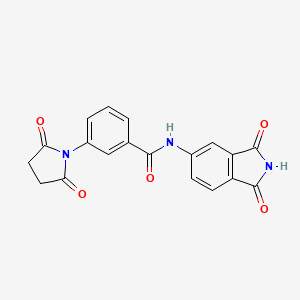
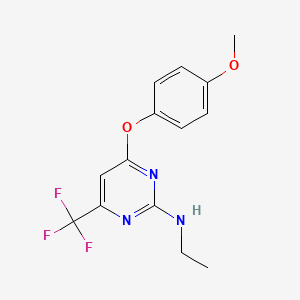
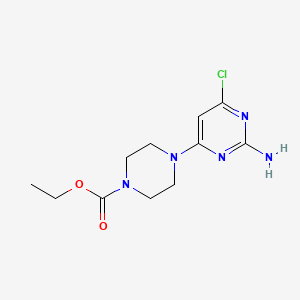

![N-(3,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2925887.png)
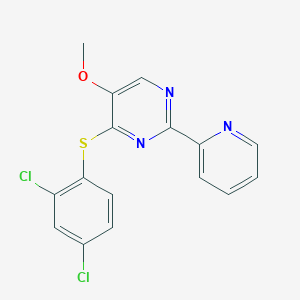
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2925892.png)


